5-methyl-N-(propan-2-yl)oxolan-3-amine, Mixture of diastereomers
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Overview
Description
5-methyl-N-(propan-2-yl)oxolan-3-amine, a mixture of diastereomers, is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is also known by its IUPAC name, N-isopropyl-5-methyltetrahydrofuran-3-amine . It is a liquid at room temperature and is typically stored at 4°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(propan-2-yl)oxolan-3-amine involves the reaction of 5-methyltetrahydrofuran-3-amine with isopropylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(propan-2-yl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Scientific Research Applications
5-methyl-N-(propan-2-yl)oxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-N-(propan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(propan-2-yl)oxolan-3-amine: This compound has a similar structure but lacks the methyl group at the 5-position.
2-methyl-N-(propan-2-yl)oxolan-3-amine: This compound has a methyl group at the 2-position instead of the 5-position.
Uniqueness
5-methyl-N-(propan-2-yl)oxolan-3-amine is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
5-methyl-N-propan-2-yloxolan-3-amine |
InChI |
InChI=1S/C8H17NO/c1-6(2)9-8-4-7(3)10-5-8/h6-9H,4-5H2,1-3H3 |
InChI Key |
OANRGGFQWNQXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CO1)NC(C)C |
Origin of Product |
United States |
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